molecular formula C12H11NOS B6414392 4-Hydroxy-2-(3-methylthiophenyl)pyridine CAS No. 1261894-86-3

4-Hydroxy-2-(3-methylthiophenyl)pyridine

Cat. No.: B6414392
CAS No.: 1261894-86-3
M. Wt: 217.29 g/mol
InChI Key: YFOLBDMCZAKWNF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(3-methylthiophenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a 3-methylthiophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(3-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(3-methylthiophenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Hydroxy-2-(3-methylthiophenyl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. Additionally, the 3-methylthiophenyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-pyrone: A structurally related compound with a hydroxy group at the 4-position and a pyrone ring.

    2-Hydroxy-4-pyrone: Another isomer with the hydroxy group at the 2-position.

    4-Hydroxy-2-(3-methylphenyl)pyridine: Similar to 4-Hydroxy-2-(3-methylthiophenyl)pyridine but with a phenyl group instead of a thiophenyl group.

Uniqueness

This compound is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding interactions, and overall bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOLBDMCZAKWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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